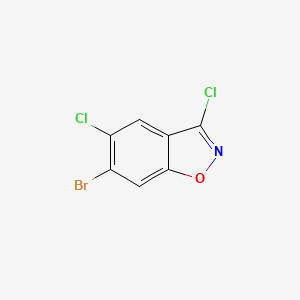

6-溴-3,5-二氯-1,2-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While the provided papers do not directly discuss 6-Bromo-3,5-dichloro-1,2-benzoxazole, they do provide insights into the chemistry of related benzoxazole derivatives. These compounds are of significant interest due to their diverse applications, including their use in the synthesis of complex molecules and their biological activities. For instance, benzoxazole derivatives have been synthesized and evaluated for their antimicrobial properties, as well as their potential in non-linear optical studies due to their electronic properties .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves multistep reactions, starting from simple precursors. For example, 6-Bromomethyl-4H-1,3-dioxin, a related compound, was prepared from allyl iodide and then used to alkylate various enolates, leading to further transformations and novel endo-conjugate addition reactions . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involved optimized molecular structures and vibrational frequencies, indicating a complex synthetic route .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized using various spectroscopic and computational methods. For instance, the FT-IR investigation and computational study of a bromophenyl benzoxazole derivative provided insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments . X-ray single-crystal analysis, along with Hartree–Fock and density functional theory calculations, were used to compare the molecular structure of another benzoxazole derivative in the ground state .

Chemical Reactions Analysis

Benzoxazole derivatives participate in a range of chemical reactions, which are essential for their functionalization and application. The enones derived from 6-Bromomethyl-4H-1,3-dioxin participated in endo-conjugate addition reactions with carbon and nitrogen nucleophiles, demonstrating the reactivity of such compounds . The antifungal properties of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives also highlight the biological reactivity of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are closely studied to understand their behavior and potential applications. The HOMO and LUMO analysis of a bromophenyl benzoxazole derivative indicated charge transfer within the molecule, and NBO analysis provided insights into the stability of the molecule arising from hyper-conjugative interactions . The nonlinear optical effects and thermodynamic properties of a bromobenzyl benzoxazole derivative were investigated using DFT, revealing significant hyperpolarizability, which suggests potential applications in non-linear optics .

科学研究应用

合成和生物评价

6-溴-3,5-二氯-1,2-苯并噁唑及其衍生物由于其潜在的生物活性而成为研究的焦点。Thakral等人(2022年)合成了卤代苯基苯并噁唑羧酸,并发现这些化合物表现出显著的抗炎活性和对某些细胞系的细胞毒性,暗示了在药物开发中的潜在应用(Thakral et al., 2022)。

抗菌和抗真菌性能

Jayanna等人(2013年)研究了5,7-二氯-1,3-苯并噁唑衍生物的抗菌、抗氧化和抗脂肪酶活性。这些化合物显示出显著的抗菌和细胞毒性,表明它们在新型抗菌剂开发中的相关性(Jayanna et al., 2013)。此外,Napoletano等人(1991年)报告称,某些苯并噁唑衍生物表现出广谱抗真菌活性,突显了它们在治疗真菌感染中的潜力(Napoletano et al., 1991)。

抗原虫和抗菌剂

在寻找新的生物制剂时,Abdelgawad等人(2021年)合成了苯并噁唑基苯胺衍生物,并评估了它们的抗疟疾、抗利什曼病、抗试血虫和抗菌性能。一些化合物显示出有希望的结果,特别是在抗疟疾活性方面,暗示了它们在抗原虫疗法中的实用性(Abdelgawad et al., 2021)。

理论研究和药物设计

Kabanda和Ebenso(2013年)对苯并噁唑及其异构体进行了理论研究,重点关注它们与水分子的相互作用。这些研究对于理解这些化合物在生物系统中的行为至关重要,有助于药物设计(Kabanda & Ebenso, 2013)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

Benzoxazole has been extensively used in drug discovery, and there has been a large upsurge in the synthesis of benzoxazole via different pathways . This suggests that 6-Bromo-3,5-dichloro-1,2-benzoxazole and similar compounds may have potential applications in future research and development in the pharmaceutical industry.

属性

IUPAC Name |

6-bromo-3,5-dichloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl2NO/c8-4-2-6-3(1-5(4)9)7(10)11-12-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZSVKJBXLCBDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)ON=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile](/img/structure/B2502709.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2502714.png)

![3-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2502716.png)

![[5-(3-Chlorophenyl)-14-methyl-7-(methylsulfanyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2502719.png)

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)

![3,9-dimethyl-1-(naphthylmethyl)-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/no-structure.png)